1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
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Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C21H21N7O6 and its molecular weight is 467.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Recent studies have demonstrated novel methods for synthesizing derivatives of ureas and exploring their chemical properties. For instance, a study by Khouili et al. (2021) discussed the synthesis of new dialkyl 2,2'-[carbonylbis(azanediyl)]dibenzoates through a process involving Curtius rearrangement, leading to the creation of urea derivatives characterized by NMR and X-ray crystallography (Khouili et al., 2021). Similarly, another study by Peng et al. (2008) applied a Pd(OAc)2/[mmim]I catalyst system for the oxidative carbonylation of amines to carbamates, ureas, and 2-oxazolidinones, demonstrating the versatility of urea derivatives in synthetic organic chemistry (Peng et al., 2008).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, urea derivatives have been investigated for their potential as therapeutic agents. A study by Bhat et al. (2018) focused on the one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, highlighting the potential of these compounds in drug development (Bhat et al., 2018). Furthermore, Perković et al. (2016) synthesized and evaluated novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents for their antiproliferative and antioxidant activities, suggesting the importance of urea scaffolds in designing new pharmacologically active compounds (Perković et al., 2016).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O6/c29-19(26-7-9-32-10-8-26)12-27-21(31)28(25-24-27)16-4-1-14(2-5-16)22-20(30)23-15-3-6-17-18(11-15)34-13-33-17/h1-6,11H,7-10,12-13H2,(H2,22,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYUBZMUKNCPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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